molecular formula C9H7ClN2O2 B2442999 Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate CAS No. 1427397-80-5

Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate

Cat. No.: B2442999
CAS No.: 1427397-80-5
M. Wt: 210.62
InChI Key: JCKOVNAGISCXDZ-UHFFFAOYSA-N
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Description

Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate is a chemical compound with the molecular formula C9H7ClN2O2. It is part of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with chloroacetic acid under acidic conditions, followed by esterification with methanol . The reaction conditions often require a catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate
  • Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate

Uniqueness

Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-7(10)3-2-6-4-11-5-12(6)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKOVNAGISCXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=CN=CN21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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